4-Cyclohexylphenylacetic acid is a synthetic organic compound primarily recognized as an intermediate in the synthesis of fenclorac, a non-steroidal anti-inflammatory drug (NSAID). [] It belongs to the class of phenylacetic acid derivatives, characterized by a phenyl ring substituted with a cyclohexyl group and an acetic acid moiety.
The compound is derived from the phenylacetic acid family, where the phenyl ring is substituted with a cyclohexyl group at the para position. The compound's unique structure contributes to its biological activity and potential therapeutic uses. Its CAS number is 35889-00-0, and it is also known by several synonyms, including 2-(4-cyclohexylphenyl)acetic acid and BTS-10449 .
The synthesis of 4-cyclohexylphenylacetic acid can be achieved through several methods, primarily involving the alkylation of phenylacetic acid or its derivatives. One notable method includes:
These methods typically require careful control of reaction conditions, including temperature, pressure, and reaction time, to optimize yield and purity.
The molecular structure of 4-cyclohexylphenylacetic acid features a cyclohexane ring attached to a phenyl group at the para position relative to the acetic acid functional group.
4-Cyclohexylphenylacetic acid participates in various chemical reactions, primarily involving:
These reactions are essential for modifying the compound for specific applications in pharmaceuticals and organic synthesis.
The mechanism of action for 4-cyclohexylphenylacetic acid is primarily related to its role in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory process. By inhibiting these enzymes, it reduces the synthesis of prostaglandins, thereby exerting anti-inflammatory effects.
The physical and chemical properties of 4-cyclohexylphenylacetic acid include:
These properties are significant for its handling in laboratory settings and industrial applications.
4-Cyclohexylphenylacetic acid has several scientific applications:
The development of anti-inflammatory agents began with salicylates in the 19th century, culminating in aspirin’s synthesis in 1897. Mid-20th century discoveries identified the critical role of carboxylic acid pharmacophores in NSAIDs like ibuprofen (1961) and diclofenac (1973), which function through COX enzyme inhibition [5]. However, these agents carried inherent risks:
These limitations spurred interest in carboxylic acid bioisosteres and ring-modified scaffolds. Cyclohexyl substitution emerged as a strategic innovation, replacing planar aromatic systems (e.g., phenyl or indole) with a non-planar, lipophilic cyclohexyl group. This modification aimed to:
Table 1: Key Milestones in NSAID Pharmacophore Development
Era | Pharmacophore Class | Representative Agents | Limitations |
---|---|---|---|
Pre-1960 | Salicylates | Aspirin | GI bleeding, Reye’s syndrome |
1960–1990 | Arylacetic acids | Diclofenac, Indomethacin | Ulcerogenicity, nephrotoxicity |
1990–2000 | COX-2 selective (Diarylheterocycles) | Celecoxib, Rofecoxib | Cardiovascular thrombosis |
2000–Present | Cyclohexyl-modified acids | 4-Cyclohexylphenylacetic acid derivatives | Under investigation |
Cyclohexyl incorporation into the phenylacetic acid scaffold was inspired by natural product motifs (e.g., bile acids) and conformational studies showing:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1